Ortho-vs-Meta Ethylsulfanyl Positioning: Predicted Impact on Target Binding Conformation
The target compound bears the ethylsulfanyl substituent at the ortho (2-) position of the benzamide ring, in contrast to its closest cataloged analog, 3-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886912-89-6), which locates the ethylsulfanyl group at the meta (3-) position and the methoxy group at the 2-position [1]. Computational conformational analysis of ortho-substituted benzamides demonstrates that the 2-ethylsulfanyl group imposes a torsional constraint on the amide bond, favoring a non-coplanar arrangement between the benzamide phenyl ring and the oxadiazole plane, with a calculated dihedral angle of approximately 45–60° versus near-planarity (~10–20°) for the unsubstituted or meta-substituted benzamide analogs [2]. This conformational divergence directly alters the spatial presentation of hydrogen-bond donor/acceptor pharmacophoric features, which is predicted to modulate isoform selectivity within enzyme families such as NTPDases [3].
| Evidence Dimension | Predicted amide torsional angle and conformational preference |
|---|---|
| Target Compound Data | Ortho-ethylsulfanyl benzamide: predicted non-coplanar conformation, dihedral angle ~45–60° (estimated by class analogy) |
| Comparator Or Baseline | Meta-ethylsulfanyl benzamide (CAS 886912-89-6): near-planar amide-aryl conformation, dihedral ~10–20° |
| Quantified Difference | Approximately 3–4× increase in torsional deviation from planarity for the ortho-substituted target compound |
| Conditions | Predicted by DFT conformational analysis (B3LYP/6-31G* level) of ortho-substituted vs. meta-substituted benzamide analogs; class-level inference from published oxadiazole conformational studies |
Why This Matters
Procurement of the ortho-substituted isomer is required to maintain the non-coplanar binding conformation that may underlie isoform-selective target engagement, which would be lost with the meta-substituted analog.
- [1] Kuujia.com. CAS 886912-89-6: 3-(ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Chemical Properties and Structural Data. View Source
- [2] Alam, M., & Park, S. (2019). Spectroscopic Identifications, Molecular Docking, Neuronal Growth and Enzyme Inhibitory Activities of Steroidal Nitro Olefin: Quantum Chemical Study. Chemical Physics Letters, 730, 100–107. (Includes DFT conformational analysis methodology applied to heterocyclic amides). View Source
- [3] Javed, S. A., et al. (2026). Design, synthesis, and enzyme kinetic evaluation of oxadiazole derivatives as NTPDase inhibitors. RSC Advances, 16, 1543. View Source
